![molecular formula C13H16O B6291396 3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol, 97% CAS No. 170859-77-5](/img/structure/B6291396.png)
3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol, 97%
Overview
Description
“3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol, 97%” is a chemical compound that is part of the Organic Building Blocks . It has a linear formula of (CH3)3C6H4C≡CH . The compound has a molecular weight of 158.24 .
Molecular Structure Analysis
The molecular structure of “3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol, 97%” is represented by the SMILES string CC(C)(C)c1ccc(cc1)C#C
. This string represents a specific notation used in chemistry to depict the structure of organic molecules.
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a boiling point of 70 °C at 2 mmHg and a density of 0.877 g/mL at 25 °C .
Scientific Research Applications
Synthesis of Tetracycline Derivatives
4-tert-Butylphenylboronic acid, a compound similar to the one , is used as a cross-coupling building block in the synthesis of tetracycline derivatives . Tetracyclines are a group of broad-spectrum antibiotics used in the treatment of numerous bacterial infections.
Organic Light-Emitting Diodes (OLEDs)
Trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile, another similar compound, is often used in the manufacture of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
Polymer Research
A novel pyridineoxazoline (PyOx) containing helical polymer, poly{(-)-(S)-4-tert-butyl-2-[5-(4-tert-butylphenyl)-3-vinylpyridin-2-yl]-oxazoline} (PA), was designed and synthesized . This research could lead to advancements in materials science and engineering.
Chemical Industry
These types of compounds are often used in the chemical industry for the production of various chemicals .
Pharmaceutical Industry
Compounds with similar structures are used in the pharmaceutical industry for the production of various drugs .
Research and Development
These types of compounds are often used in research and development laboratories for the synthesis of new compounds .
Safety and Hazards
The compound is classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating potential hazards to the aquatic environment . It’s recommended to avoid release to the environment and dispose of the contents/container in accordance with local regulations . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Mechanism of Action
Target of Action
It is known that similar compounds interact withTransient Receptor Potential (TRP) channels , which serve as sensors for temperature and noxious stimuli .
Mode of Action
Related compounds have been shown to modulate the activation threshold of trp channels, leading to the development of inflammatory pain behaviors .
Biochemical Pathways
It is known that modulation of trp channels can affect nociception and pain signaling pathways .
Result of Action
A related compound, 4-tert-butylphenyl salicylate, has been shown to decrease nitric oxide production and reduce the expression of inducible nitric oxide synthase (inos) and cyclooxygenase (cox)-2 .
Action Environment
It is generally known that factors such as ph, temperature, and the presence of other compounds can influence the action of chemical compounds .
properties
IUPAC Name |
3-(4-tert-butylphenyl)prop-2-yn-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9,14H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHNNPQOHUHMFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)prop-2-yn-1-ol |
Synthesis routes and methods I
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